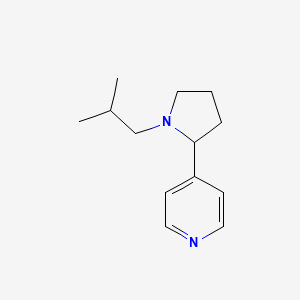
4-(1-Isobutylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Isobutylpyrrolidin-2-yl)pyridine is a versatile small molecule scaffold with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by a pyridine ring substituted with a pyrrolidine ring, which is further substituted with an isobutyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isobutylpyrrolidin-2-yl)pyridine typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve the use of Grignard reagents, which are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at elevated temperatures to afford substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .
化学反应分析
Types of Reactions
4-(1-Isobutylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Pyridine N-oxides: Formed from oxidation reactions.
Dihydropyridines or Piperidines: Formed from reduction reactions.
Substituted Pyridines or Pyrrolidines: Formed from substitution reactions.
科学研究应用
4-(1-Isobutylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 4-(1-Isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity, which enhances its binding to target proteins . The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
4-(1-Isobutylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A pyrrolidine ring with a ketone group.
Pyrrolidine-2,5-diones: Pyrrolidine rings with two ketone groups.
Prolinol: A pyrrolidine ring with a hydroxyl group.
These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
4-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H20N2/c1-11(2)10-15-9-3-4-13(15)12-5-7-14-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
InChI 键 |
AZFOIOPEINNATJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCCC1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


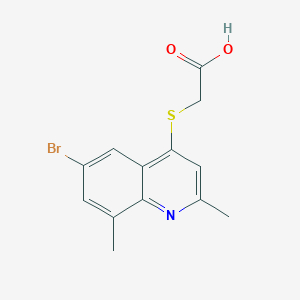
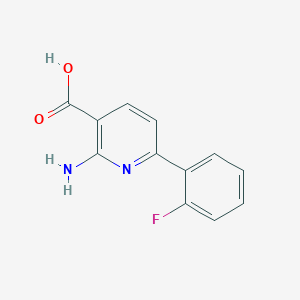
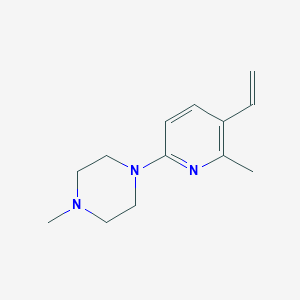

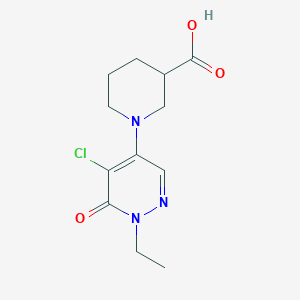

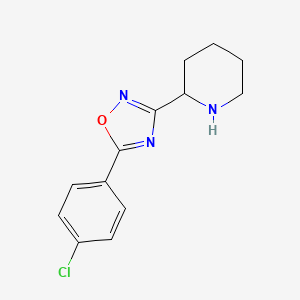

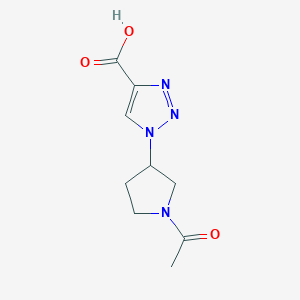

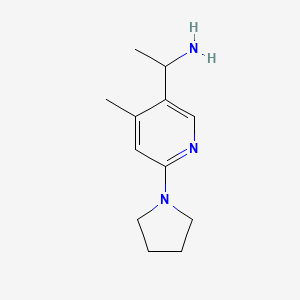

![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
